N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a brominated furan carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Bromination of Furan: The furan ring is brominated using N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The brominated furan ring may enhance binding affinity or specificity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-methylpropylamine: Lacks the brominated furan ring, potentially reducing its binding affinity.
5-Bromofuran-2-carboxamide: Lacks the benzimidazole moiety, limiting its biological activity spectrum.
N-(1H-benzimidazol-2-yl)-2-methylpropyl-5-chlorofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide is unique due to the combination of the benzimidazole and brominated furan moieties, which may confer enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-9(2)14(20-16(21)12-7-8-13(17)22-12)15-18-10-5-3-4-6-11(10)19-15/h3-9,14H,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUDRQLMDGDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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